molecular formula C15H17N3O7 B308517 methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B308517
M. Wt: 351.31 g/mol
InChI Key: FNYUMAFGASWOHR-UHFFFAOYSA-N
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Description

methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethoxy group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the nitrophenyl group through nitration. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. As a neurokinin-3 receptor antagonist, it binds to the neurokinin-3 receptors, inhibiting their activity and modulating neurotransmitter release. This interaction affects various signaling pathways in the nervous system, potentially providing therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{3-ethoxy-4-hydroxy-5-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential as a neurokinin-3 receptor antagonist. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O7

Molecular Weight

351.31 g/mol

IUPAC Name

methyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O7/c1-4-25-10-6-8(5-9(13(10)19)18(22)23)12-11(14(20)24-3)7(2)16-15(21)17-12/h5-6,12,19H,4H2,1-3H3,(H2,16,17,21)

InChI Key

FNYUMAFGASWOHR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)OC

Origin of Product

United States

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